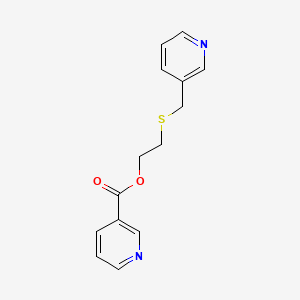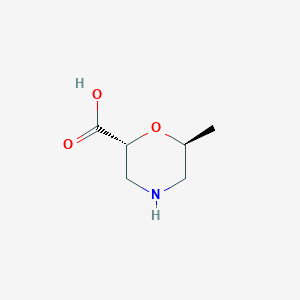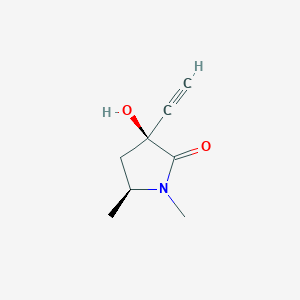![molecular formula C12H7BrClN3O B14040842 3-(6-Bromo-4-chloro-1H-benzo[d][1,2,3]triazol-1-yl)phenol](/img/structure/B14040842.png)
3-(6-Bromo-4-chloro-1H-benzo[d][1,2,3]triazol-1-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(6-Bromo-4-chloro-1H-benzo[d][1,2,3]triazol-1-yl)phenol is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of bromine and chlorine substituents on the benzotriazole ring, as well as a phenol group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Bromo-4-chloro-1H-benzo[d][1,2,3]triazol-1-yl)phenol typically involves the following steps:
Formation of the Benzotriazole Ring: The benzotriazole ring can be synthesized through a cyclization reaction involving an aromatic amine and a diazonium salt.
Phenol Group Introduction: The phenol group can be introduced through a nucleophilic substitution reaction, where a hydroxyl group replaces a leaving group on the aromatic ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The phenol group in the compound can undergo oxidation to form quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The halogen atoms (bromine and chlorine) can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles such as ammonia (NH3) or thiols (R-SH) can be used under basic conditions.
Major Products
Oxidation: Quinones
Reduction: Amines
Substitution: Substituted benzotriazoles
Scientific Research Applications
3-(6-Bromo-4-chloro-1H-benzo[d][1,2,3]triazol-1-yl)phenol has various applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme inhibition and protein interactions.
Industry: Used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 3-(6-Bromo-4-chloro-1H-benzo[d][1,2,3]triazol-1-yl)phenol involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The halogen atoms can enhance binding affinity through halogen bonding.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole: A basic triazole structure without additional substituents.
4-Chloro-1H-benzo[d][1,2,3]triazole: Similar structure but lacks the bromine substituent.
6-Bromo-1H-benzo[d][1,2,3]triazole: Similar structure but lacks the chlorine substituent.
Uniqueness
3-(6-Bromo-4-chloro-1H-benzo[d][1,2,3]triazol-1-yl)phenol is unique due to the presence of both bromine and chlorine substituents, which can enhance its reactivity and binding affinity in various applications. The phenol group also adds to its versatility in chemical reactions and biological interactions.
Properties
Molecular Formula |
C12H7BrClN3O |
|---|---|
Molecular Weight |
324.56 g/mol |
IUPAC Name |
3-(6-bromo-4-chlorobenzotriazol-1-yl)phenol |
InChI |
InChI=1S/C12H7BrClN3O/c13-7-4-10(14)12-11(5-7)17(16-15-12)8-2-1-3-9(18)6-8/h1-6,18H |
InChI Key |
KIXWCCWBAIAYNQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)O)N2C3=C(C(=CC(=C3)Br)Cl)N=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



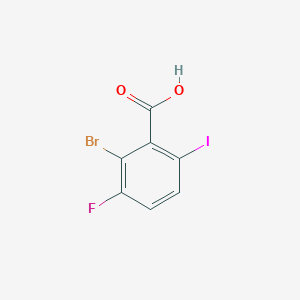
![3-(tert-Butoxycarbonyl)-1,1-dimethyl-1,2,3,4-tetrahydrobenzo[d][1,3]azasiline-4-carboxylic acid](/img/structure/B14040786.png)
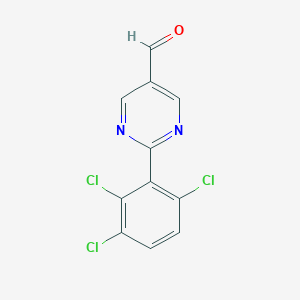
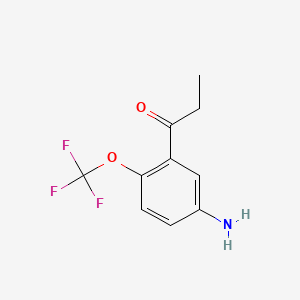
![(S)-3-Amino-3-(2,2-difluorobenzo[D][1,3]dioxol-5-YL)propanoic acid hydrochloride](/img/structure/B14040797.png)


